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One of the impurities of Aceclofenac, which could be used as an anti-inflammatory as well as analgesic agent.
1-(2,6-Dichlorophenyl)-2-indolinone
CAS No.: 15362-40-0
Cat. No.: VC21339346
Molecular Formula: C14H9Cl2NO
Molecular Weight: 278.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 15362-40-0 |
---|---|
Molecular Formula | C14H9Cl2NO |
Molecular Weight | 278.1 g/mol |
IUPAC Name | 1-(2,6-dichlorophenyl)-3H-indol-2-one |
Standard InChI | InChI=1S/C14H9Cl2NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(17)18/h1-7H,8H2 |
Standard InChI Key | JCICIFOYVSPMHG-UHFFFAOYSA-N |
SMILES | C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl |
Canonical SMILES | C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl |
Appearance | Off-White to Light Brown Solid |
Melting Point | 115-119 °C |
Chemical Identity and Structure
1-(2,6-Dichlorophenyl)-2-indolinone, registered under CAS number 15362-40-0, is an organic compound characterized by its unique indolinone structure with a dichlorophenyl substituent . The compound is formally classified as a derivative of indolinone, featuring a 2,6-dichlorophenyl group at the 1-position and an indole structure at the 2-position .
Molecular Properties
The compound exhibits the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₄H₉Cl₂NO |
Molecular Weight | 278.13 g/mol |
CAS Number | 15362-40-0 |
EINECS | - |
InChI | InChI=1S/C14H9Cl2NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(17)18/h1-7H,8H2 |
The molecule possesses a heterocyclic ring system with two chlorine atoms positioned at the 2 and 6 positions of the phenyl ring . This structural arrangement contributes significantly to its physicochemical properties and biological activities.
Synonyms and Alternative Nomenclature
The compound is known by several names in scientific literature and pharmaceutical contexts:
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Diclofenac Amide
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Diclofenac Lactam
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Diclofenac EP Impurity A
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Aceclofenac EP Impurity I
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1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one
These alternative designations often reflect the compound's relationship to diclofenac and its role as a specified impurity in pharmaceutical preparations.
Physical Properties and Characteristics
The physical and chemical properties of 1-(2,6-Dichlorophenyl)-2-indolinone determine its behavior in various environments and applications.
Physical State and Appearance
At room temperature, 1-(2,6-Dichlorophenyl)-2-indolinone presents as a solid with a color ranging from off-white to light brown . The compound's appearance can vary slightly depending on its purity and crystalline form.
Thermodynamic Properties
The compound exhibits the following thermodynamic characteristics:
Property | Value | Source |
---|---|---|
Melting Point | 115-119°C | Experimental |
Boiling Point | 488.6±45.0°C | Predicted |
Density | 1.432±0.06 g/cm³ | Predicted |
Solubility Profile
1-(2,6-Dichlorophenyl)-2-indolinone demonstrates limited solubility in common solvents:
Solvent | Solubility |
---|---|
Chloroform | Slightly soluble |
Methanol | Slightly soluble |
Water | 1.278 mg/L (at 30°C) |
The compound's limited water solubility (1.278 mg/L at 30°C) reflects its predominantly lipophilic character, which influences its pharmacokinetic properties .
Synthesis Methods
Several synthetic routes have been established for the preparation of 1-(2,6-Dichlorophenyl)-2-indolinone, with varying efficiencies and applications.
Traditional Synthetic Routes
One of the most commonly reported methods for synthesizing 1-(2,6-Dichlorophenyl)-2-indolinone involves an intramolecular cyclization reaction. Typically, this starts with 2,6-dichlorophenol and phenylamine as precursors. The synthesis pathway often proceeds through N-(2,6-dichlorophenyl)-phenyl-chloroacetamide intermediates.
Research by Chung et al. demonstrated a high-yield (94%) synthesis through an intramolecular reaction using a coupling agent (EDC) . This approach represents an efficient method for laboratory-scale preparation.
Modern Synthetic Approaches
More recent approaches have explored alternative synthetic pathways:
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N-aryl-substituted phenylacetamide can be converted to N-chloro-N-aryl-substituted phenylacetamide using a chlorination reagent, followed by reaction with Lewis acid to obtain 1-(2,6-Dichlorophenyl)-2-indolinone .
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Another reported method involves the reaction of 2,6-dichlorodiphenylamine with chloroacetyl chloride, followed by Lewis acid-catalyzed Friedel-Crafts alkylation .
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One-pot synthesis methods have also been developed, involving hydrides for lactamization of diclofenac with excellent yields .
These diverse synthetic routes provide flexibility for industrial production and research applications.
Relationship to Diclofenac
1-(2,6-Dichlorophenyl)-2-indolinone shares a close structural relationship with diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).
Biological Activities
Research into the biological activities of 1-(2,6-Dichlorophenyl)-2-indolinone has revealed several potential therapeutic applications.
Anti-inflammatory Properties
Studies have demonstrated that 1-(2,6-Dichlorophenyl)-2-indolinone possesses anti-inflammatory activity. Notably, Chung et al. reported that the compound exhibited anti-inflammatory and analgesic effects without the gastro-ulcerogenic side effects commonly associated with NSAIDs like diclofenac . This improved safety profile makes it a promising candidate for chronic inflammatory condition treatments.
The anti-inflammatory mechanism may differ from diclofenac's COX inhibition. While diclofenac is a potent COX inhibitor (IC50 values of 4 nM and 1.3 nM for human COX-1 and COX-2 respectively) , 1-(2,6-Dichlorophenyl)-2-indolinone's mechanism may involve alternative pathways.
Anticancer Research
Recent investigations have explored the potential anticancer properties of 1-(2,6-Dichlorophenyl)-2-indolinone and its derivatives . One study reported the synthesis of 3-seleno functionalized indolinone derivatives from 1-(2,6-Dichlorophenyl)-2-indolinone with potent anticancer activity .
Another research direction has focused on developing N-derivatives of diclofenac that demonstrate both anti-cancer and anti-inflammatory effects at very low concentrations. These compounds have shown promising results in inducing apoptosis in cancer cells, potentially through extrinsic apoptotic mechanisms .
Pharmaceutical Applications
The applications of 1-(2,6-Dichlorophenyl)-2-indolinone span from analytical chemistry to potential therapeutic uses.
Quality Control and Reference Standards
1-(2,6-Dichlorophenyl)-2-indolinone serves as an important pharmaceutical secondary standard for quality control applications. As Diclofenac EP Impurity A and Aceclofenac EP Impurity I, it is used for identifying and quantifying impurities in pharmaceutical preparations of these drugs.
High-performance liquid chromatography (HPLC) methods have been developed for the detection and quantification of 1-(2,6-Dichlorophenyl)-2-indolinone in pharmaceutical formulations. These methods typically employ CLC-CN columns with methanol-water mobile phases to achieve baseline separation.
Research Findings and Studies
Recent research has provided valuable insights into various aspects of 1-(2,6-Dichlorophenyl)-2-indolinone.
Formation During Sterilization
Roy et al. conducted a pivotal study on the formation of 1-(2,6-Dichlorophenyl)-2-indolinone during the autoclave sterilization of diclofenac sodium injections. Their findings revealed that:
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The compound forms through an intramolecular cyclic reaction of diclofenac sodium at elevated temperatures (123±2°C).
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The reaction follows first-order kinetics with an activation energy of 5.34 kcal/mol.
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The formation is pH-dependent and occurs regardless of other excipients in the formulation.
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The concentration of the impurity may exceed the pharmacopoeial limits for raw materials .
These findings have important implications for pharmaceutical manufacturing, suggesting that alternative sterilization methods (such as aseptic filtration) should be considered for diclofenac sodium injections.
Novel Derivatives and Conjugates
Recent research has explored the development of novel derivatives and conjugates of 1-(2,6-Dichlorophenyl)-2-indolinone with enhanced biological activities:
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Aydillo et al. reported the synthesis of 3-seleno functionalized indolinone derivatives with potent anticancer activity.
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Several studies have investigated N-derivatives that exhibit both anti-cancer and anti-inflammatory effects at low concentrations.
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Research has demonstrated that some derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS) activated RAW 264.7 macrophages-monocytes, with IC50 values 2.5 to 25 times lower than diclofenac .
These findings suggest promising avenues for developing 1-(2,6-Dichlorophenyl)-2-indolinone-based therapeutic agents with enhanced efficacy and improved safety profiles.
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